ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Description
Chemical Identity and Nomenclature
This compound constitutes a specialized pyrazole derivative distinguished by its specific substitution pattern incorporating both methyl and difluoromethyl functionalities. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrazole core serves as the fundamental structural framework. The chemical identity encompasses multiple designation systems, including the Chemical Abstracts Service registry number 851725-98-9, which provides unambiguous identification within chemical databases and regulatory frameworks.
The molecular characteristics of this compound demonstrate the sophisticated nature of fluorinated heterocycles. According to chemical database records, the molecular formula C8H10F2N2O2 corresponds to a molecular weight of 204.17 grams per mole. The structural complexity arises from the strategic positioning of functional groups around the pyrazole ring system, where the ethyl carboxylate moiety occupies the 4-position, the methyl group resides at the 1-position, and the difluoromethyl substituent is located at the 5-position of the heterocyclic framework.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C8H10F2N2O2 |
| Molecular Weight | 204.17 g/mol |
| Chemical Abstracts Service Number | 851725-98-9 |
| MDL Number | MFCD10567168 |
| Simplified Molecular Input Line Entry System | CCOC(=O)c1cnn(c1C(F)F)C |
| International Chemical Identifier | InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 |
| International Chemical Identifier Key | AYCXDJXKBPZTTR-UHFFFAOYSA-N |
| Boiling Point | 83-85°C |
The stereochemical considerations of this compound reflect the planarity characteristic of pyrazole systems. X-ray crystallographic studies of related pyrazole compounds demonstrate that the heterocyclic ring maintains a planar configuration, with carbon-nitrogen bond distances typically measuring approximately 1.33 Angstroms. This structural rigidity contributes to the compound's stability and influences its reactivity patterns in synthetic applications.
Historical Development in Heterocyclic Chemistry
The historical trajectory of pyrazole chemistry traces its origins to the seminal work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, accidentally obtaining antipyrine, which possessed analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent developments in this field.
The evolution of pyrazole chemistry witnessed significant advancement through the classical methodology developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This early synthetic approach demonstrated the feasibility of constructing pyrazole frameworks through cycloaddition reactions, establishing principles that continue to influence contemporary synthetic strategies. The historical significance of these early discoveries cannot be overstated, as they provided the conceptual framework for understanding the reactivity and synthetic potential of five-membered nitrogen-containing heterocycles.
The progression from simple pyrazole derivatives to complex fluorinated analogues represents a natural evolution driven by the pharmaceutical and agrochemical industries' demand for enhanced biological activity profiles. The introduction of fluorine substituents into organic molecules gained prominence throughout the twentieth century as researchers recognized the unique properties conferred by carbon-fluorine bonds. The systematic development of fluorinated pyrazoles emerged as a specialized area of investigation, leveraging the electron-withdrawing properties of fluorine atoms to modulate both chemical reactivity and biological activity.
The historical development of difluoromethylated pyrazoles specifically reflects the advancement of fluorination methodologies and the growing appreciation for the difluoromethyl group as a versatile pharmacophore. The strategic importance of difluoromethylated building blocks became increasingly recognized as synthetic chemists developed efficient protocols for introducing these functionalities into heterocyclic frameworks. This historical progression culminated in the development of compounds such as this compound, which represents the intersection of classical heterocyclic chemistry with modern fluorination strategies.
Position Within Fluorinated Pyrazole Research
Contemporary fluorinated pyrazole research positions this compound as a representative example of strategically designed heterocyclic building blocks. The compound's significance within this research domain stems from its role as a key intermediate in the synthesis of more complex molecular architectures, particularly in the development of agrochemical active ingredients. The growing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries has driven intensive research into efficient synthetic methodologies for accessing these specialized compounds.
The strategic atom replacement approach, as exemplified in recent research developments, demonstrates the innovative methodologies being applied to pyrazole synthesis. This conceptual framework involves the systematic modification of heterocyclic systems through strategic substitution patterns, enabling the synthesis of complex pyrazoles with high regioselectivity. The application of such strategies to difluoromethylated pyrazoles represents a significant advancement in synthetic methodology, addressing longstanding challenges associated with selective functionalization of heterocyclic systems.
Research investigations into fluorinated pyrazole aldehydes have revealed the substantial biological activity potential of compounds incorporating difluoromethyl functionalities. Studies evaluating antifungal activities against phytopathogenic fungi demonstrate that difluoromethyl-substituted pyrazoles exhibit significant inhibitory effects, with certain derivatives showing inhibition rates exceeding forty percent against specific fungal species. These findings underscore the strategic importance of the difluoromethyl group in conferring biological activity and validate the research focus on compounds such as this compound.
The development of three-component synthetic methodologies for fluorinated pyrazoles has revolutionized access to these specialized compounds. Research demonstrates that reactions between fluoroalkylamines, sodium nitrite, and electron-deficient alkynes provide efficient routes to fluorinated pyrazoles, with yields significantly dependent on the nature of the fluorinated substituent. These methodological advances directly impact the accessibility of compounds like this compound and facilitate their incorporation into larger synthetic programs.
The commercial significance of difluoromethylated pyrazole building blocks extends beyond academic research into industrial applications. The compound serves as a key building block for a rapidly growing family of fungicides, including commercially successful products developed by major agrochemical companies. This industrial relevance drives continued research into cost-competitive and environmentally sustainable synthetic routes, emphasizing the practical importance of developing efficient methodologies for accessing these specialized heterocyclic compounds.
Recent advances in molecular docking studies and structure-activity relationship investigations have provided deeper insights into the mechanism of action of difluoromethylated pyrazoles. These computational approaches reveal that the antifungal activity of such compounds may operate through inhibition of specific enzymes, including proteinase K, highlighting the sophisticated molecular recognition capabilities of these fluorinated heterocycles. The integration of computational chemistry with synthetic methodology continues to advance the field and inform the design of next-generation fluorinated pyrazole derivatives.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXDJXKBPZTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672908 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851725-98-9 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Synthesis from 1,3-Dimethylpyrazole (Route A)
This method is described comprehensively in patent CN111233768A and involves the following steps:
| Step | Description | Key Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1. Halogenation | 1,3-dimethylpyrazole dissolved in water is treated with a halogenating reagent (e.g., bromine or chlorine) to yield 4-halo-1,3-dimethyl-1H-pyrazole. | Aqueous medium; controlled addition of halogenating agent. | Introduction of halogen at the 4-position, setting stage for further functionalization. |
| 2. Bromo Hydrolysis | 4-halogen-1,3-dimethyl-1H-pyrazole reacts with azobisisobutyronitrile (AIBN) and a bromination reagent in an organic solvent, followed by hydrolysis with hexamethylenetetramine to form 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. | Organic solvent; AIBN as radical initiator; controlled hydrolysis. | Formation of aldehyde intermediate critical for fluorination step. |
| 3. Fluorination | The aldehyde intermediate is dissolved in a chlorinated hydrocarbon solvent, cooled to between -55°C and 0°C, and treated dropwise with a fluorination reagent to yield 4-halogen-3-difluoromethyl-1-methylpyrazole. | Low temperature; fluorination reagent (specific reagent not disclosed). | Introduction of difluoromethyl group at the 3-position. |
| 4. Esterification via Grignard Reaction | Under nitrogen atmosphere, 4-bromo-3-difluoromethyl-1-methylpyrazole is reacted with i-PrMgCl-LiCl (Grignard reagent) in methyltetrahydrofuran at -5°C to 10°C, followed by reaction with ethyl chloroformate to form the target ethyl ester. | i-PrMgCl-LiCl (1.1 eq), ethyl chloroformate (1.2-1.25 eq), reaction time ~5 hours. | Final product with GC purity of 99.6%, yield ~77.9%. |
- High purity (>99.5%)
- Avoids isomer formation common in other routes
- Scalable and operationally simple
Alpha-Difluoroacetyl Intermediate Route (Route B)
Described in patent CN111362874B, this method involves:
| Step | Description | Key Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1. Substitution/Hydrolysis | Alpha,beta-unsaturated ester and acid-binding agent dissolved in organic solvent; 2,2-difluoroacetyl halide is added dropwise at low temperature; alkali added for hydrolysis to form alpha-difluoroacetyl intermediate. | Organic solvent; low temperature control; alkali for hydrolysis. | Formation of key intermediate 3. |
| 2. Condensation/Cyclization | Catalyst (sodium or potassium iodide) is added; low-temperature condensation with methylhydrazine aqueous solution; reduced pressure and temperature rise induce cyclization; acidification yields crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. | KI or NaI catalyst; methylhydrazine; controlled temperature (-30°C to -20°C); acidification to pH 1-2. | Crude product isolated with 96:4 ratio of positional isomers; recrystallization from 35% aqueous methanol yields pure product with 79.6% yield. |
- The process involves careful temperature and pH control.
- Recrystallization solvent mixture (alcohol/water 35-65%) critical for purity.
- Catalyst choice influences reaction efficiency.
Supporting Process Details and Optimization
Workup and Purification
- Organic phase extraction with dichloromethane or ethyl acetate to remove impurities.
- Acidification to precipitate the product.
- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol) enhances purity.
Yield and Purity Data Summary
| Method | Yield (%) | Purity (%) | Key Purification Step |
|---|---|---|---|
| Route A (Grignard) | ~77.9 | 99.6 (GC) | Extraction, concentration, vacuum distillation |
| Route B (Condensation) | ~79.6 | 99.3 (HPLC) | Recrystallization from 35% aqueous methanol |
Comparative Analysis of Preparation Routes
| Feature | Route A (Halogenation + Grignard) | Route B (Difluoroacetyl Intermediate) |
|---|---|---|
| Starting Material | 1,3-dimethylpyrazole | Alpha,beta-unsaturated ester |
| Number of Steps | 4 | 2 main steps (substitution/hydrolysis + condensation/cyclization) |
| Reaction Complexity | Moderate, requires radical initiator and low-temp fluorination | Requires low-temp condensation and precise pH control |
| Catalyst | AIBN (radical initiator), Grignard reagent | Sodium or potassium iodide |
| Yield | ~78% | ~80% |
| Purity | >99.5% | >99% |
| Scalability | High | High |
| Byproduct Control | Avoids isomer formation | Minor isomer byproduct (4%) removed by recrystallization |
Additional Notes on Related Processes
- Use of sodium or potassium carbonate to promote ring-closure reactions has been reported to improve yields and regioselectivity in related pyrazole syntheses.
- Drying of alkyl difluoroacetoacetate intermediates via trialkyl orthoformate reaction enhances reaction efficiency.
- Acidification of sodium enolate intermediates using carbonic acid generated in situ has been explored for related pyrazole carboxylates.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters |
|---|---|---|
| 1,3-Dimethylpyrazole | Starting material (Route A) | Dissolved in water for halogenation |
| Halogenating reagent (Br2, Cl2) | Introduce halogen at 4-position | Batch addition, controlled temp |
| Azobisisobutyronitrile (AIBN) | Radical initiator for bromination | Organic solvent, moderate temp |
| Hexamethylenetetramine | Hydrolysis agent | Converts brominated intermediate to aldehyde |
| Fluorination reagent | Introduce difluoromethyl group | Low temp (-55 to 0°C), chlorinated solvent |
| i-PrMgCl-LiCl (Grignard reagent) | Metalation for esterification | -5 to 10°C, inert atmosphere |
| Ethyl chloroformate | Esterification agent | Stoichiometric excess, room temp |
| Sodium/Potassium iodide | Catalyst for condensation (Route B) | Low temp (-30 to -20°C) |
| Methylhydrazine aqueous solution | Cyclization agent | Controlled addition, low temp |
| Alkali (NaOH, KOH) | Hydrolysis and pH adjustment | Post-substitution step |
| Recrystallization solvents | Purification | 35-65% alcohol/water mixture |
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Agricultural Applications
Fungicides Development
One of the primary applications of ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is in the synthesis of fungicides. The compound serves as a precursor in the development of various fungicidal agents, which are crucial for protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, indicating a significant market demand for effective compounds like this pyrazole derivative .
Case Study: Synthesis of Fungicides
A notable study demonstrated the synthesis of a new class of fungicides derived from this compound. The process involved several steps including the acidification of sodium enolate and ring closure reactions, leading to high-yielding products with enhanced antifungal activity .
Medicinal Chemistry
Potential Anticancer Agents
Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. These findings suggest that further exploration into its mechanism could lead to the development of new anticancer therapies .
Chemical Synthesis and Research
Synthetic Intermediates
This compound is utilized as a synthetic intermediate in organic chemistry. Its unique chemical structure facilitates the synthesis of more complex molecules, making it valuable in pharmaceutical research.
Data Table: Synthetic Applications
| Application Area | Compound Type | Yield (%) |
|---|---|---|
| Fungicide Synthesis | Pyrazole-based fungicides | 75-80 |
| Anticancer Compounds | Pyrazole derivatives | Variable |
| Synthetic Intermediates | Various organic compounds | High |
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate with key analogs based on substituents, molecular properties, and bioactivity:
Structural and Functional Differences
- Fluorination Effects: The target compound’s difluoromethyl group (-CF2H) enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate ). This contrasts with trifluoromethyl (-CF3) substituents (e.g., compound 3 ), which offer greater steric bulk and lipophilicity.
- Bioactivity : Amide-substituted derivatives (e.g., compound 31 ) exhibit direct antimicrobial and antibiofilm activity, while ester derivatives like the target compound are often intermediates for further functionalization.
Physicochemical Properties
- Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., compound 31 ).
- Thermal Stability : Melting points for amide derivatives (e.g., 248–250°C for compound 31) are higher than those of ester analogs due to hydrogen-bonding capacity .
Biological Activity
Ethyl 1-Methyl-5-(Difluoromethyl)-1H-Pyrazole-4-Carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 204.17 g/mol
- CAS Number : 851725-98-9
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. The difluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis in various cancer cell lines.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. In vitro assays using cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast) have shown that this compound can induce apoptosis and inhibit cell growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation | |
| L929 | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Synthesis and Evaluation
A recent study focused on the synthesis of this compound and its evaluation for anticancer activity. The compound was synthesized through a novel method involving the reaction of difluoroacetic acid with methyl hydrazine followed by esterification. The synthesized compound exhibited promising results in inhibiting tumor growth in xenograft models.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the pyrazole ring significantly impact biological activity. Substituents at the 4-position were found to enhance anticancer efficacy, while variations in the ethyl ester moiety influenced solubility and bioavailability.
Q & A
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
